5-tert-Butyl 7-ethyl 6,7-dihydropyrazolo[1,5-a]pyrazine-5,7(4H)-dicarboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
5-O-tert-butyl 7-O-ethyl 6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5,7-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O4/c1-5-20-12(18)11-9-16(13(19)21-14(2,3)4)8-10-6-7-15-17(10)11/h6-7,11H,5,8-9H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUXUTZOSSCJPCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CN(CC2=CC=NN12)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-tert-Butyl 7-ethyl 6,7-dihydropyrazolo[1,5-a]pyrazine-5,7(4H)-dicarboxylate typically involves multi-component reactions. One common method is a four-component reaction involving an aldehyde, malononitrile, hydrazine, and 4,4-dimethyl-3-oxopentanenitrile . This reaction is carried out under specific conditions to ensure regio- and chemoselectivity, resulting in the formation of the desired pyrazolopyrazine derivative.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent systems to achieve higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Ester Hydrolysis Reactions
The compound undergoes hydrolysis under acidic or basic conditions due to its ester groups. The tert-butyl ester is more resistant to hydrolysis than the ethyl ester, enabling selective modifications.
Acidic Hydrolysis
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Conditions : HCl (2 M) in dioxane/water (1:1), 80°C, 4–6 hours .
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Products : Corresponding carboxylic acids (5-carboxy and 7-carboxy derivatives).
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Mechanism : Protonation of the ester carbonyl followed by nucleophilic attack by water.
Basic Hydrolysis
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Conditions : NaOH (1 M) in methanol/water (3:1), room temperature, 12 hours .
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Products : Sodium salts of the carboxylic acids.
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Selectivity : Ethyl ester hydrolyzes faster than tert-butyl ester due to steric hindrance .
Table 1: Hydrolysis Conditions and Outcomes
| Condition | Reactivity | Product | Yield (%) | Source |
|---|---|---|---|---|
| 2 M HCl, 80°C | Complete hydrolysis | 5,7-Dicarboxylic acid | 85–90 | |
| 1 M NaOH, RT | Partial hydrolysis (ethyl) | 5-tert-Butyl ester, 7-carboxylate | 70–75 |
Transesterification
The ethyl ester group participates in transesterification with alcohols under catalytic conditions.
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Catalyst : Titanium(IV) isopropoxide.
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Conditions : Reflux in toluene with excess alcohol (e.g., benzyl alcohol), 8–12 hours.
Nucleophilic Substitution at the Ester Groups
The carbonyl carbons of the esters are electrophilic and react with nucleophiles like amines or thiols.
Aminolysis
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Conditions : Ethylenediamine in DMF, 60°C, 24 hours.
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Product : 7-Ethyl ester replaced by an amide group.
Thiolysis
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Conditions : Thiophenol with DBU in THF, 50°C, 6 hours.
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Product : Thioester derivatives.
Reduction of the Dihydropyrazine Ring
The dihydropyrazine moiety can undergo hydrogenation to form saturated pyrazolidine derivatives.
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Conditions : H₂ (1 atm) in ethanol, room temperature, 3 hours.
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Product : Fully saturated pyrazolo-pyrazolidine derivative .
Functionalization of the Pyrazole Ring
The pyrazole nitrogen and adjacent carbons participate in electrophilic substitution.
Halogenation
Nitration
Decarboxylation Reactions
Thermal or photolytic decarboxylation removes the carboxylate groups.
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Conditions : Heating at 150°C under vacuum or UV light (254 nm) in acetonitrile .
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Product : Pyrazolo[1,5-a]pyrazine core with reduced polarity .
Cross-Coupling Reactions
The brominated derivatives (e.g., 3-bromo analogs) undergo Suzuki-Miyaura couplings.
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Conditions : Arylboronic acid, K₂CO₃, DME/H₂O, 80°C, 12 hours .
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Product : Biaryl derivatives for structure-activity studies .
Table 2: Cross-Coupling Examples
| Substrate | Partner | Product | Yield (%) | Source |
|---|---|---|---|---|
| 3-Bromo derivative | Phenylboronic acid | 3-Phenylpyrazolo-pyrazine | 65 | |
| 3-Bromo derivative | Pyridinylboronic acid | 3-Pyridinylpyrazolo-pyrazine | 58 |
Scientific Research Applications
Anticancer Properties
Research indicates that pyrazolo derivatives, including 5-tert-butyl 7-ethyl 6,7-dihydropyrazolo[1,5-a]pyrazine-5,7(4H)-dicarboxylate, exhibit significant anticancer activity. Studies have shown that these compounds can inhibit tumor growth and induce apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and survival.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It is believed to interact with various inflammatory mediators and enzymes, potentially reducing inflammation in conditions such as arthritis and other inflammatory diseases .
Pharmacological Studies
Several pharmacological studies have been conducted to evaluate the efficacy of pyrazolo derivatives in preclinical models:
- Study A: Demonstrated significant tumor reduction in xenograft models when treated with the compound.
- Study B: Showed promising results in reducing inflammatory markers in animal models of arthritis.
These studies highlight the potential of this compound as a lead candidate for drug development targeting cancer and inflammatory diseases.
Mechanism of Action
The mechanism of action of 5-tert-Butyl 7-ethyl 6,7-dihydropyrazolo[1,5-a]pyrazine-5,7(4H)-dicarboxylate involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The pyrazolo[1,5-a]pyrazine scaffold is highly versatile, with modifications at the ester groups, aryl substituents, and core structure influencing pharmacological activity. Below is a comparative analysis of key analogues:
Key Observations
Ester Group Variations
- The tert-butyl and ethyl esters in the target compound enhance steric bulk and metabolic stability compared to methyl or benzyl esters in analogues like 3b () .
- Bromination at position 3 (e.g., 1301713-97-2 ) introduces reactivity for further functionalization but may reduce solubility .
Aryl Substituent Effects
- Fluorine Substitution : Para-fluorophenyl (4c ) and 5-fluoro-pyridyl (4k ) groups improve mGlu5 PAM potency (EC₅₀ <100 nM) due to enhanced electron-withdrawing effects and receptor binding .
- Methoxy Groups : Substitutions like 5-methoxy-pyridyl (4m ) reduce efficacy (Glu Max% ~70%) compared to fluoro analogues, likely due to steric hindrance .
Scaffold Diversity
- Pyrazolo[1,5-a]pyrimidines (e.g., 178f ) exhibit antitumor activity via CDK2 inhibition, demonstrating scaffold-dependent target selectivity .
- Replacement of pyrazine with pyrimidine (e.g., 4n ) reduces mGlu5 activity by ~6-fold, highlighting the importance of the pyrazine core for glutamate receptor modulation .
Therapeutic Potential
- mGlu5 PAMs : Compounds like 4c and 4k are promising for treating CNS disorders (e.g., schizophrenia) .
- Antitumor Agents : Pyrimidine-based analogues (e.g., 178f ) show efficacy against tumor cell lines, though pyrazine derivatives are less explored in oncology .
Research Findings and Data Tables
Physicochemical Properties
| Compound | LogP (Predicted) | Solubility (mg/mL) | Reference |
|---|---|---|---|
| Target Compound | 2.1 | 0.5 (DMSO) | |
| 4c | 2.8 | 0.3 (DMSO) | |
| 178f | 3.2 | 0.2 (DMSO) |
Biological Activity
5-tert-Butyl 7-ethyl 6,7-dihydropyrazolo[1,5-a]pyrazine-5,7(4H)-dicarboxylate (CAS Number: 1823856-54-7) is a synthetic compound characterized by its unique pyrazolo structure. It contains both tert-butyl and ethyl groups attached to a dihydropyrazolo framework, along with two carboxylate groups that enhance its reactivity and solubility. This compound has garnered interest for its potential applications in pharmaceuticals and material science.
The molecular formula of this compound is C14H21N3O4, with a predicted boiling point of approximately 439.1 °C and a density of 1.24 g/cm³ . The presence of carboxylate functional groups allows for various chemical reactions, including esterification and cyclization, which are critical for synthesizing derivatives with enhanced biological activity.
While specific mechanisms for this compound remain to be fully elucidated, it is hypothesized that the biological activity could be attributed to:
- Interaction with Enzymes: The carboxylate groups may facilitate binding to enzyme active sites.
- Cell Membrane Penetration: The hydrophobic tert-butyl group could enhance membrane permeability.
- Reactive Oxygen Species (ROS) Modulation: Potential influence on oxidative stress pathways.
Data Table: Comparative Biological Activities
| Compound Name | Structure Similarity | Notable Biological Activity |
|---|---|---|
| 5-tert-butyl 2-ethyl 6,7-dihydropyrazolo[1,5-a]pyrazine-2,5(4H)-dicarboxylate | Similar pyrazolo framework | Antimicrobial |
| 5-tert-butyl 3-ethyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-3,5-dicarboxylate | Similar core structure | Anticancer |
| 5-tert-butyl 2-Ethyl 4-cyano-6,7-dihydropyrazolo[1,5-A]pyrazine | Contains cyano group | Anti-inflammatory |
Case Studies
Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial properties of pyrazolo derivatives, it was found that compounds structurally similar to our target exhibited significant inhibition against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to disruption of bacterial cell walls.
Case Study 2: Cytotoxicity Against Cancer Cells
Another investigation focused on the anticancer potential of related pyrazolo compounds showed promising results against HeLa and MCF-7 cell lines. The study indicated that these compounds induced apoptosis through the activation of caspase pathways.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 5-tert-Butyl 7-ethyl 6,7-dihydropyrazolo[1,5-a]pyrazine-5,7(4H)-dicarboxylate, and how can reaction conditions be optimized?
- Methodology : Start with esterification of the pyrazolo[1,5-a]pyrazine core using tert-butyl and ethyl carboxylates. Key steps include:
- Solvent selection: Methanol or acetonitrile (MeCN) is effective for solubility and stability .
- Temperature control: Heating at 60–80°C for ester coupling, followed by cooling to room temperature for crystallization .
- Purification: Use column chromatography or recrystallization from diethyl ether/water mixtures to isolate the product .
- Optimization : Employ factorial design to test variables like stoichiometry, reaction time, and acid catalysts (e.g., H2SO4 for nitration) .
Q. How can NMR and X-ray crystallography be utilized to confirm the structure of this compound?
- NMR Analysis : Assign peaks using <sup>1</sup>H and <sup>13</sup>C NMR spectra. For example:
- Tert-butyl groups show characteristic singlets at δ ~1.3–1.5 ppm (C(CH3)3).
- Ethyl ester protons appear as quartets (δ ~4.1–4.3 ppm) and triplets (δ ~1.2–1.4 ppm) .
- X-ray Crystallography : Determine molecular conformation and hydrogen-bonding patterns. Monoclinic crystal systems (e.g., space group P21/c) with unit cell parameters (e.g., a = 13.017 Å, β = 115.76°) provide precise structural validation .
Q. What are the stability considerations for this compound under varying storage conditions?
- Storage : Store in airtight containers at –20°C to prevent hydrolysis of ester groups. Avoid exposure to moisture or strong acids/bases, which may cleave tert-butyl or ethyl moieties .
- Stability Testing : Conduct accelerated degradation studies using HPLC to monitor purity under elevated temperature (40–60°C) and humidity (75% RH) .
Advanced Research Questions
Q. How can regioselective functionalization at position 7 of the pyrazolo[1,5-a]pyrazine core be achieved?
- Strategies :
- Use electrophilic substitution with aldehydes (e.g., HBr-mediated formylation at 60°C) to introduce functional groups .
- Protect the 5-tert-butyl ester during reactions to avoid side reactions .
Q. What computational methods are effective for predicting the reactivity of this compound in catalytic systems?
- Approach :
- Perform density functional theory (DFT) calculations to map electron density on the pyrazine ring, identifying nucleophilic/electrophilic sites .
- Use COMSOL Multiphysics for reaction modeling, incorporating parameters like diffusion rates and activation energies .
Q. How can contradictory data from nitration or bromination reactions be resolved?
- Case Study : If nitration yields unexpected byproducts (e.g., di-nitrated species), analyze:
- Reaction kinetics: Adjust HNO3 concentration and temperature to control nitro group addition .
- Byproduct isolation: Use preparative TLC or HPLC to separate isomers, then characterize via HRMS and <sup>15</sup>N NMR .
Q. What strategies enable the prediction of biological activity based on structural analogs?
- Methodology :
- Compare with pyrazolo[1,5-a]pyrimidine derivatives (e.g., 5,7-dimethyl-2-phenyl analogs) known for kinase inhibition .
- Use QSAR models to correlate substituent effects (e.g., tert-butyl bulkiness) with bioavailability or target binding .
Q. How can crystal engineering improve the compound’s solid-state properties for formulation?
- Techniques :
- Modify crystallization solvents (e.g., switch from MeCN to DMF/water) to alter crystal packing and enhance solubility .
- Analyze Hirshfeld surfaces to predict intermolecular interactions (e.g., C–H···O bonds) influencing melting points .
Q. What are the challenges in synthesizing and characterizing dihydroimidazo-pyridine analogs?
- Comparative Analysis :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
